Lipophilicity (XLogP3) Comparison: Enhanced Lipophilicity of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine vs. Des-Dimethyl Analog Predicts Superior Membrane Permeability
The target compound 4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CID 2238888) exhibits a computed XLogP3 value of 5.5, which is 0.8 log units higher than that of the corresponding des-dimethyl analog 4-benzyl-1-(thieno[2,3-d]pyrimidin-4-yl)piperidine (CID 2100018, XLogP3 = 4.7) [1][2]. This difference arises from the two additional methyl groups on the thiophene ring of the target compound, which increase the overall hydrophobic surface area. In CNS drug design, an XLogP3 value in the 3–5 range is associated with optimal brain penetration; the higher lipophilicity of this compound may translate into increased passive membrane permeability, although it also elevates the risk of metabolic clearance and plasma protein binding [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | 4-Benzyl-1-(thieno[2,3-d]pyrimidin-4-yl)piperidine (CID 2100018), XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = +0.8 (17% increase relative to comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The quantified shift in lipophilicity is a critical differentiator when procuring tool compounds for membrane permeability assays, CNS target engagement studies, or pharmacokinetic profiling, as the magnitude of the change (ΔXLogP3 = 0.8) surpasses the typical statistical noise of the calculation method.
- [1] PubChem Compound Summary for CID 2238888, 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 2100018, 4-Benzyl-1-(thieno(2,3-d)pyrimidin-4-yl)piperidine. National Center for Biotechnology Information. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
